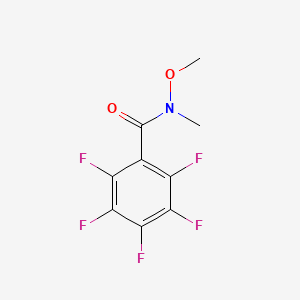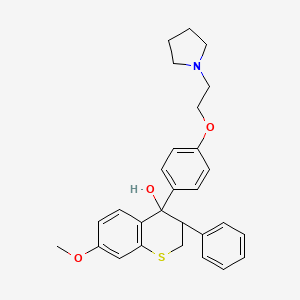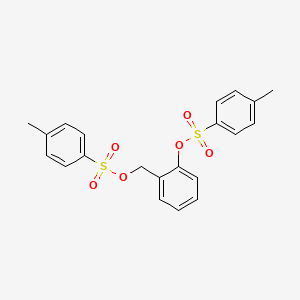
2-(Tosyloxy)benzyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tosyloxy)benzyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C16H18O4S. It is a derivative of benzenesulfonate and is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a benzyl group. This compound is commonly used as a reagent and intermediate in organic synthesis, particularly in the preparation of various chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tosyloxy)benzyl 4-methylbenzenesulfonate typically involves the tosylation of benzyl alcohol derivatives. One common method is the reaction of benzyl alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the tosylate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tosyloxy)benzyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed as oxidizing agents.
Major Products Formed
Substitution: Formation of benzyl azide, benzyl thiol, or benzyl ether derivatives.
Reduction: Formation of benzyl alcohol.
Oxidation: Formation of benzaldehyde or benzoic acid.
Applications De Recherche Scientifique
2-(Tosyloxy)benzyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It is also employed in the preparation of various intermediates and final products.
Biology: Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Involved in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of 2-(Tosyloxy)benzyl 4-methylbenzenesulfonate primarily involves its role as a tosylating agent. The tosyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 4-Methylbenzenesulfonate derivatives
- Benzyl-PEG2-Tos
Uniqueness
2-(Tosyloxy)benzyl 4-methylbenzenesulfonate is unique due to its dual functionality as both a benzyl and tosyl derivative. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C21H20O6S2 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)sulfonyloxyphenyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H20O6S2/c1-16-7-11-19(12-8-16)28(22,23)26-15-18-5-3-4-6-21(18)27-29(24,25)20-13-9-17(2)10-14-20/h3-14H,15H2,1-2H3 |
Clé InChI |
PEMSCSGHXVVIEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


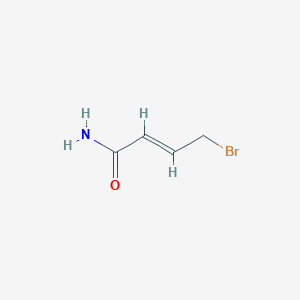
![15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B12819653.png)

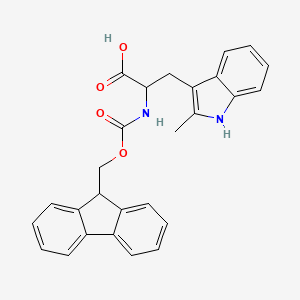
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]](/img/structure/B12819683.png)

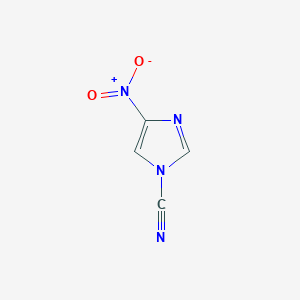

![1-Ethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12819708.png)
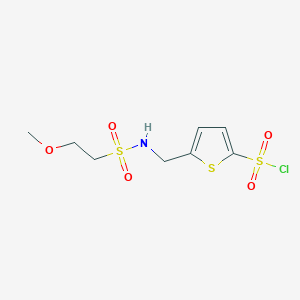
![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)
